molecular formula C12H13N5 B6437744 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2548996-75-2

2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6437744
CAS No.: 2548996-75-2
M. Wt: 227.27 g/mol
InChI Key: UZBQIJUNVOIOOR-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. This enzyme plays a crucial role in the regulation of cyclic nucleotides, which are important for various cellular processes.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the optimization of pyrimidine-based inhibitors for PDE10A. The compound exhibited significant inhibitory activity with a Ki value of 8.2 pM, demonstrating its potential in treating disorders such as schizophrenia and other neuropsychiatric conditions .

CompoundKi (pM)Selectivity
This compound8.2>5000-fold over other PDEs

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in anticancer applications. The inhibition of specific kinases involved in tumor growth and proliferation has been a focus area.

Case Study : A related compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into the structure-activity relationships (SAR) of pyrimidine derivatives .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features that facilitate interaction with biological targets.

Key Structural Features

  • Cyclopropyl Group : Enhances binding affinity to target enzymes.
  • Pyrimidine Moiety : Provides essential hydrogen bonding capabilities.
  • Amine Functional Group : Increases solubility and bioavailability.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in substituents on the pyrimidine ring can lead to derivatives with enhanced pharmacological profiles.

DerivativeActivityNotes
6-Chloro derivativeHigh PDE10A inhibitionEnhanced selectivity observed
Thiophenyl variantModerate anticancer activityFurther studies needed

Biological Activity

2-Cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its pyrimidine moiety, has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.

The primary biological target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . The compound acts as an inhibitor of CDK6, which plays a crucial role in regulating the cell cycle and transcription pathways. By inhibiting CDK6, the compound induces significant anti-proliferative effects on various cancer cell lines, including human breast and gastric cancer cells .

Antitumor Activity

Research indicates that this compound exhibits notable anti-proliferative activity against cancer cells. In vitro studies have shown that this compound effectively inhibits the growth of:

  • Human Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability.
  • Human Gastric Cancer Cells : Similar anti-proliferative effects were observed.

These findings suggest that the compound may serve as a potential therapeutic agent in oncology .

The biochemical properties of this compound include:

PropertyDescription
Molecular Formula C12H14N4
Molecular Weight 218.27 g/mol
Solubility Soluble in DMSO and methanol
Stability Stable under normal laboratory conditions

These properties facilitate its use in various biochemical assays and therapeutic applications .

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives, including this compound, in targeting specific cancer types:

  • Breast Cancer Model : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.
  • Gastric Cancer Model : Another investigation revealed that the compound effectively inhibited tumor growth and induced apoptosis in gastric cancer cell lines.

These case studies underscore the potential of this compound as a promising candidate for cancer therapy .

Properties

IUPAC Name

2-cyclopropyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-5-13-11(14-6-1)8-16-10-4-7-15-12(17-10)9-2-3-9/h1,4-7,9H,2-3,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBQIJUNVOIOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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